molecular formula C6H7ClN2O4S B2826766 methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1122567-32-1

methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2826766
CAS No.: 1122567-32-1
M. Wt: 238.64
InChI Key: VPCXPKBLPDHQFZ-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrazole ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its versatile nature and ability to undergo a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Chlorosulfonic Acid: Used for the initial chlorosulfonylation reaction.

    Reducing Agents: Such as tin(II) chloride for reduction reactions.

    Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis or reduction reactions.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-4(6(10)13-2)3-5(8-9)14(7,11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCXPKBLPDHQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122567-32-1
Record name methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
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